molecular formula C10H8FNO B3362030 1-(6-fluoro-1H-indol-3-yl)ethan-1-one CAS No. 949035-26-1

1-(6-fluoro-1H-indol-3-yl)ethan-1-one

Cat. No.: B3362030
CAS No.: 949035-26-1
M. Wt: 177.17 g/mol
InChI Key: UZFSNUWTPYUTNB-UHFFFAOYSA-N
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Description

Overview of Indole (B1671886) Derivatives in Chemical and Biological Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the fields of synthetic and medicinal chemistry. wisdomlib.orgijpsr.com Its prevalence in a vast array of natural products and synthetic compounds underscores its significance as a "privileged scaffold," a molecular framework that demonstrates binding affinity to multiple biological targets. derpharmachemica.commdpi.com

Significance of Indole Scaffold in Synthetic Chemistry

The indole scaffold, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, provides a versatile platform for chemical modification. wisdomlib.org Its inherent reactivity, particularly at the C3 position, allows for a wide range of electrophilic substitution reactions, making it a valuable starting point for the synthesis of complex molecules. nih.gov Organic chemists have dedicated over a century to developing numerous methods for the synthesis and functionalization of indoles, with the Fischer indole synthesis remaining a prominent method for large-scale production. researchgate.net This adaptability has led to the creation of a multitude of indole-based compounds with applications in pharmaceuticals, agriculture, and materials science. derpharmachemica.com

Role of Fluoro-Substituted Indoles in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in medicinal chemistry. tandfonline.comnih.gov Fluorine's unique properties, including its small size, high electronegativity, and the stability of the carbon-fluorine bond, can significantly enhance the pharmacokinetic and physicochemical properties of a molecule. tandfonline.comresearchgate.net

In the context of indole derivatives, fluorine substitution can lead to:

Improved Metabolic Stability: The C-F bond is stronger than the C-H bond, making the molecule more resistant to metabolic breakdown and increasing its half-life in the body. tandfonline.comnih.gov

Enhanced Binding Affinity: Fluorine can alter the electronic properties of the indole ring, potentially leading to stronger interactions with target proteins. tandfonline.com

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes, improving its bioavailability. nih.gov

These benefits have led to the widespread use of fluoro-substituted indoles in the development of new therapeutic agents. tandfonline.comnih.gov For example, fluorinated indoles have shown promise as selective human 5HT1D receptor ligands for the treatment of migraines. tandfonline.com

Historical Context of Acetyl Indole Chemistry

The acetylation of indoles, leading to the formation of acetyl indoles or indolyl ethanones, is a fundamental transformation in indole chemistry.

Discovery and Early Synthetic Approaches to Indolyl Ethanones

The synthesis of 3-acetylindole (B1664109), a simple indolyl ethanone (B97240), has been a subject of study for many years. nist.gov Early methods often involved the direct acylation of the indole ring. The reactivity of the indole nucleus, particularly its susceptibility to electrophilic attack at the C3 position, makes this a feasible, though sometimes challenging, transformation. nih.gov

Evolution of Research in Fluoroindolyl Ethanones

Building upon the foundational knowledge of acetyl indole synthesis, researchers began to explore the synthesis and properties of fluoro-substituted derivatives. This evolution was driven by the growing recognition of fluorine's beneficial effects in medicinal chemistry. tandfonline.comnih.gov The synthesis of compounds like 1-(6-fluoro-1H-indol-3-yl)ethan-1-one represents a convergence of these two areas of research, aiming to combine the versatile indole scaffold with the advantageous properties of fluorine. Recent studies have described the synthesis of various fluoroindolyl compounds, including derivatives of 3-(indol-3-yl)quinoxalin-2-one, highlighting the ongoing interest in this class of molecules. researchgate.net

Rationale for Focused Research on this compound

Unique Structural Features and Synthetic Challenges

The structure of this compound is characterized by three key components: the indole ring system, a fluorine atom at the 6-position, and an acetyl group at the 3-position. Each of these features imparts distinct properties to the molecule and presents specific challenges in its chemical synthesis.

Structural Features:

Indole Nucleus: This bicyclic aromatic heterocycle is a common motif in natural products and pharmaceuticals, known for its ability to interact with various biological targets. rjptonline.org

Fluorine Substitution: The fluorine atom at the C-6 position significantly alters the molecule's electronic properties due to its high electronegativity. tandfonline.com This can influence the acidity of the N-H proton, the molecule's dipole moment, and its interaction with protein targets. Fluorine can also enhance lipophilicity and block metabolic degradation at that position. tandfonline.com

3-Acetyl Group: The C-3 position is the most common site for the electrophilic substitution of indoles. The acetyl group acts as a key functional handle, allowing for further chemical modifications and the synthesis of more complex derivatives. researchgate.net It can also participate in hydrogen bonding as an acceptor.

Synthetic Challenges: The synthesis of 3-acetylindoles, particularly those with additional substituents on the benzene ring, involves several challenges.

Regioselectivity: While indoles typically undergo acylation at the C-3 position, controlling this regioselectivity can be complex, especially with N-unsubstituted indoles. mdpi.com Friedel-Crafts acetylation is a common method, employing various Lewis acid catalysts like aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·Et₂O) with acetic anhydride (B1165640) or acetyl chloride to achieve the desired 3-acylated product. researchgate.netmdpi.com

Synthesis of the Fluorinated Precursor: The synthesis of the starting material, 6-fluoro-1H-indole, often requires multi-step procedures. researchgate.net These methods can involve the Fischer indole synthesis from a corresponding fluorinated phenylhydrazine (B124118) or other cyclization strategies that may use expensive metal catalysts and harsh conditions. researchgate.netrsc.org

Reaction Conditions: Many synthetic routes for functionalized indoles require elevated temperatures and the use of toxic organic solvents, which presents challenges for scalability and green chemistry principles. researchgate.net

A common synthetic approach is the direct C-3 acylation of the pre-formed 6-fluoro-1H-indole.

Synthetic Step Common Reagents Key Challenge Reference
Precursor Synthesis Fluorinated Phenylhydrazine, KetonesMulti-step process, potential for low yields researchgate.netrsc.org
C-3 Acylation 6-fluoro-1H-indole, Acetic Anhydride, BF₃·Et₂OEnsuring high regioselectivity for the C-3 position researchgate.netmdpi.com

Emerging Research Interest and Potential as a Molecular Probe

The interest in this compound stems from the broad biological activities associated with fluorinated indole derivatives. These compounds have shown potential as antibacterial, antifungal, anti-inflammatory, and antiviral agents. rjptonline.orgnih.gov For instance, certain fluorinated indole derivatives have demonstrated potent inhibitory activity against the HIV-1 virus. nih.gov

The subject compound is often utilized as a crucial building block or intermediate for the synthesis of more elaborate molecules with specific biological targets. Research has shown that derivatives of 6-fluoro-1H-indole can be used to create complex heterocyclic systems, such as 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, which are investigated for their unique chemical and physical properties. researchgate.net Similarly, other fluorinated indole structures, such as 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione, have been developed as selective inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO-1), a significant target in cancer immunotherapy. nih.gov

Potential as a Molecular Probe: While not extensively documented as a molecular probe itself, this compound possesses structural features that suggest potential in this area.

¹⁹F NMR Spectroscopy: The presence of a single fluorine atom provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) is a powerful technique for studying molecular interactions, conformational changes, and binding events in biological systems, as the ¹⁹F signal is highly sensitive to the local chemical environment and has no background interference.

Fluorescence Properties: The indole ring is an intrinsic fluorophore. The substitution pattern, including the fluorine atom and the acetyl group, can modulate its photophysical properties, such as quantum yield and emission wavelength. This tunability could potentially be exploited for developing fluorescent probes to visualize cellular processes or quantify specific analytes. The use of related indanone structures as inhibitors in studies of bioluminescence highlights the utility of indole-based cores in probing biological reactions. beilstein-journals.org

The combination of a synthetically versatile scaffold and the unique properties imparted by the fluorine atom positions this compound as a valuable compound for future research and development in medicinal chemistry and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-fluoro-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFSNUWTPYUTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297937
Record name 1-(6-Fluoro-1H-indol-3-yl)ethanone
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Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949035-26-1
Record name 1-(6-Fluoro-1H-indol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949035-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Fluoro-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 1 6 Fluoro 1h Indol 3 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(6-fluoro-1H-indol-3-yl)ethan-1-one, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals and confirms the position of the fluorine substituent.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. The analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) allows for a detailed structural assignment.

The spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (often >11.0 ppm in DMSO-d₆), a characteristic feature of indole derivatives. nobraintoosmall.co.nz The protons of the indole ring system are affected by the electron-donating nitrogen atom and the electron-withdrawing acetyl group at C-3 and the fluorine atom at C-6.

The H-2 proton, adjacent to the nitrogen within the five-membered ring, is expected to resonate as a singlet in the range of 8.0-8.5 ppm. The protons on the fluorinated benzene (B151609) ring (H-4, H-5, and H-7) exhibit characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

H-4: This proton is expected to appear as a doublet of doublets, coupling to H-5 (ortho-coupling, J ≈ 8.5 Hz) and the fluorine at C-6 (meta-coupling, J ≈ 5-6 Hz).

H-5: This proton would likely be a triplet of doublets or a doublet of doublets of doublets, with a large ortho-coupling to H-4, a large ortho-coupling to the fluorine at C-6 (J ≈ 9-10 Hz), and a smaller meta-coupling to H-7.

H-7: This proton is anticipated to be a doublet of doublets, showing a small ortho-coupling to the fluorine at C-6 (J ≈ 2-3 Hz) and a meta-coupling to H-5.

The methyl protons of the acetyl group (CH₃) are expected to appear as a sharp singlet in the aliphatic region, typically around 2.4-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: Values are estimates based on related structures and general spectroscopic principles. Actual values may vary based on solvent and experimental conditions.)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz
N-H >8.5 br s -
H-2 ~8.4 d ~3.0
H-4 ~8.0 dd J(H4-H5) ≈ 8.5, J(H4-F) ≈ 5.5
H-5 ~7.1 ddd J(H5-F) ≈ 9.5, J(H5-H4) ≈ 8.5, J(H5-H7) ≈ 2.3
H-7 ~7.3 dd J(H7-H5) ≈ 2.3, J(H7-F) ≈ 2.3

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound will show ten distinct signals, corresponding to the ten carbon atoms. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.

The carbonyl carbon (C=O) of the acetyl group is the most downfield signal, typically appearing around 190-195 ppm. The carbon atoms of the indole ring resonate in the aromatic region (approximately 95-165 ppm). The C-6 carbon, being directly bonded to the highly electronegative fluorine atom, will show a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly affected, appearing at a high value (e.g., ~160 ppm). Other carbons in the benzene ring will also show smaller couplings to fluorine (²JCF, ³JCF). The methyl carbon of the acetyl group will appear in the upfield aliphatic region (~30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Values are estimates based on related structures. Couplings to fluorine are expected.)

Carbon Predicted δ (ppm)
C=O ~192
C-2 ~135
C-3 ~115
C-3a ~124
C-4 ~121 (d, JCF ≈ 10 Hz)
C-5 ~110 (d, JCF ≈ 25 Hz)
C-6 ~160 (d, ¹JCF ≈ 240 Hz)
C-7 ~98 (d, JCF ≈ 26 Hz)
C-7a ~136 (d, JCF ≈ 12 Hz)

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. biophysics.org Since natural fluorine consists of 100% of the ¹⁹F isotope, which has a nuclear spin of 1/2, it is readily detected. biophysics.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, making it very sensitive to the local electronic environment. biophysics.org

For this compound, the ¹⁹F NMR spectrum would display a single signal, confirming the presence of one fluorine atom in the molecule. The chemical shift of this signal provides information about its position on the aromatic ring. The signal would be split into a multiplet (a doublet of doublet of doublets) due to couplings with the neighboring ortho protons (H-5 and H-7) and the meta proton (H-4). Analysis of these coupling constants helps to confirm the assignments made in the ¹H NMR spectrum. nih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). acs.org In the COSY spectrum of this compound, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-7, confirming their connectivity in the benzene portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of protonated carbons. For example, the proton signal for H-2 would show a correlation to the C-2 carbon signal, and the methyl proton signal would correlate to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds, ²JCH and ³JCH). acs.org It is particularly useful for identifying quaternary (non-protonated) carbons and for linking different parts of the molecular structure. Key HMBC correlations would include:

The methyl protons (CH₃) to the carbonyl carbon (C=O) and to C-3.

The H-2 proton to C-3, C-3a, and C-7a.

The H-4 proton to C-3, C-5, and C-7a.

The H-7 proton to C-5 and C-3a.

Together, these 2D NMR experiments provide a comprehensive and definitive confirmation of the structure of this compound. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound. For this compound (C₁₀H₈FNO), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement, often using electrospray ionization (ESI), would confirm this mass, thereby validating the elemental composition. nobraintoosmall.co.nzanu.edu.au The observation of the molecular ion peak [M+H]⁺ at the calculated m/z value would serve as definitive proof of the compound's identity.

Table 3: Calculated Exact Mass for HRMS Analysis

Formula Adduct Theoretical m/z
C₁₀H₈FNO [M+H]⁺ 190.0663

Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. chemguide.co.uk When this compound is subjected to ionization, typically by electron impact (EI), it forms a molecular ion (M⁺˙) which then undergoes fragmentation into smaller, charged ions. libretexts.org The pattern of these fragments is characteristic of the molecule's structure.

The fragmentation of this compound is primarily dictated by the presence of the ketone and the indole ring system. The molecular ion peak is expected to be prominent due to the stability of the aromatic indole ring. libretexts.org A primary and highly characteristic fragmentation pathway for ketones is the α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.edu In this molecule, this would lead to the loss of a methyl radical (•CH₃) to form a stable acylium ion, or the loss of the acetyl group (CH₃CO•) to form an ion corresponding to the 6-fluoroindole (B127801) moiety. libretexts.orgmiamioh.edu The latter is often a dominant fragmentation pathway.

Further fragmentation can occur within the indole ring itself, though this typically requires higher energy. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a distinct fingerprint for the compound. libretexts.org The most common fragments and their expected m/z values are detailed in the table below.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the indole, the C=O bond of the ketone, the C-F bond, and various vibrations of the aromatic system.

The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad peak in the region of 3500-3300 cm⁻¹. The precise position can be influenced by hydrogen bonding. acs.org A strong, sharp absorption band corresponding to the C=O stretching vibration of the acetyl group is expected in the range of 1700-1660 cm⁻¹. Conjugation with the indole ring system may shift this absorption to a lower frequency. The C-F stretching vibration gives rise to a strong absorption band typically found in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching and C=C ring stretching vibrations will also be present in their characteristic regions.

X-ray Crystallography of Related Indole Ethanone (B97240) Structures

Hydrogen bonding is a dominant intermolecular force that dictates the supramolecular architecture of indole derivatives in the solid state. mdpi.com The indole N-H group is a potent hydrogen bond donor. acs.org In the crystal lattice, it is expected to form strong hydrogen bonds with a suitable acceptor, most likely the carbonyl oxygen (C=O) of an adjacent molecule, creating N-H···O linkages. nih.gov This type of interaction often leads to the formation of dimers or chains. nih.govmdpi.com

The presence of the fluorine atom introduces the possibility of weaker C-H···F hydrogen bonds, which can play a significant role in stabilizing the crystal packing. rsc.orgnih.gov These interactions, along with potential C-F···π interactions, contribute to the formation of a complex three-dimensional network. nih.gov The analysis of crystal structures of related fluorinated indoles confirms the existence of these weak interactions, which influence crystal packing motifs. nih.gov For example, in the crystal of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, the molecules are linked by N–H⋯N hydrogen bonds, forming a three-dimensional supramolecular architecture. researchgate.net

Table of Mentioned Compounds

Computational and Theoretical Investigations of this compound

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific computational and theoretical studies focused solely on the compound This compound . While research exists on the crystallographic and computational properties of related substituted indoles, such as 6-fluoro-1H-indole-3-carboxylic acid chemmethod.comresearchgate.net and other functionalized indole derivatives researchgate.netnih.govmdpi.com, detailed analyses as per the following established computational chemistry protocols for the title compound are not currently available in published literature.

This article, therefore, outlines the established methodologies and the nature of the scientific data that would be generated from such computational investigations, providing a framework for understanding the potential insights that could be gained into the molecular properties of This compound .

Computational and Theoretical Investigations of 1 6 Fluoro 1h Indol 3 Yl Ethan 1 One

Prediction of Spectroscopic Properties

Theoretical methods, particularly Density Functional Theory (DFT), have become standard tools for the prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. frontiersin.org These predictions are invaluable for structure elucidation and for interpreting experimental spectra. mdpi.com

The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, primarily using the Gauge-Including Atomic Orbital (GIAO) method, is a well-established technique to aid in structural assignment. conicet.gov.ar The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set, as well as the consideration of solvent effects. mdpi.com

For this compound, a computational approach would typically involve:

Geometry Optimization: The first step is to find the molecule's most stable three-dimensional conformation. DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used for this purpose. researchgate.net

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the GIAO method.

Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc). conicet.gov.ar

While a specific data table for this compound is not present in the surveyed literature, we can anticipate the expected chemical shifts based on studies of related compounds. The introduction of the fluorine atom at the C6 position is expected to induce noticeable changes in the electronic environment and, consequently, the chemical shifts of the nearby carbon and proton atoms, a phenomenon that is well-captured by modern computational models. diva-portal.org The acetyl group at the C3 position significantly influences the chemical shifts of the pyrrole (B145914) ring protons and carbons.

Table 1: Predicted vs. Expected Trends in NMR Chemical Shifts This table is illustrative and based on general principles of computational NMR. Specific calculated values would require a dedicated study.

Atom Expected Trend in Chemical Shift Rationale
H1 (N-H) Downfield shift Hydrogen bonding potential and indole ring current.
H2 Downfield shift Proximity to the electron-withdrawing acetyl group.
H4, H5, H7 Complex shifts Influenced by both the electron-donating nitrogen and the inductive effect of the fluorine and acetyl groups.
C2 Downfield shift Adjacent to the electron-withdrawing acetyl group.
C3 Upfield shift Shielded due to substitution.
C6 Downfield shift Direct attachment to the electronegative fluorine atom.
C=O Highly downfield Characteristic of a ketone carbonyl carbon.

The reliability of such predictions has been shown to be high, with mean absolute errors for ¹H and ¹³C chemical shifts often falling within 0.14 ppm and 1.21 ppm, respectively, when using appropriate machine learning-corrected DFT methods. frontiersin.org

Computational vibrational frequency analysis, typically performed using DFT, calculates the harmonic vibrational modes of a molecule. researchgate.net These calculations are instrumental in assigning the peaks observed in experimental infrared (IR) and Raman spectra to specific molecular motions.

The process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. psu.edu Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes. psu.edu For indole and its derivatives, DFT methods like B3LYP have been shown to provide results in good agreement with experimental data, although a scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. researchgate.net

For this compound, key vibrational modes of interest would include:

N-H stretch: Typically observed in the range of 3200-3500 cm⁻¹. researchgate.net

C=O stretch: A strong band characteristic of the ketone group, usually found around 1650-1700 cm⁻¹.

C-F stretch: Expected in the fingerprint region, providing evidence of the fluorine substitution.

Indole ring vibrations: A series of complex vibrations related to the stretching and deformation of the bicyclic system.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table is illustrative and based on computational studies of related indole and ketone molecules. researchgate.netnih.gov Specific frequencies require a dedicated computational study.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretching 3400 - 3500
C=O (acetyl) Stretching 1650 - 1680
C-N (pyrrole) Stretching 1250 - 1300
C-F Stretching 1000 - 1100

Studies on indole-ketone hydrogen-bonded complexes have shown that intermolecular interactions can cause significant shifts in vibrational frequencies, particularly the N-H stretch, a factor that can also be modeled computationally. nih.gov

Reactivity and Mechanism Studies

Theoretical chemistry is a cornerstone for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

The most characteristic reaction of indoles is electrophilic aromatic substitution, which preferentially occurs at the C3 position. ic.ac.uk The acylation of 6-fluoroindole (B127801) to form this compound is a prime example of this reactivity.

A transition state analysis for this reaction would involve locating the highest energy point along the reaction coordinate. Computational methods can map the potential energy surface and identify the geometry and energy of the transition state. For the Friedel-Crafts acylation, the mechanism involves the attack of the indole π-system on the acylium ion (or a related activated species). researchgate.netmasterorganicchemistry.com

The presence of the fluorine atom at C6, an electron-withdrawing group, is expected to deactivate the benzene (B151609) ring towards electrophilic attack compared to unsubstituted indole. lkouniv.ac.inresearchgate.net However, the C3 position of the pyrrole ring remains the most nucleophilic site due to the powerful electron-donating effect of the nitrogen atom. A computational study would likely confirm that the transition state for C3 acylation is significantly lower in energy than the transition states for attack at any other position. ic.ac.uk The energy barrier (activation energy) calculated from the difference in energy between the reactants and the transition state would provide a quantitative measure of the reaction's feasibility. researchgate.net

Computational chemistry can predict the most likely pathways for a given reaction and explain the observed selectivity. For the synthesis of this compound, the primary question of selectivity is the position of acylation.

By calculating the energies of the potential intermediates (Wheland intermediates or sigma complexes) for electrophilic attack at different positions (C2, C3, C4, C5, C7), the regioselectivity can be rationalized. ic.ac.uk The intermediate resulting from attack at C3 is known to be the most stable for indoles because the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring. Computational models would quantify this stability difference.

Furthermore, computational methods can be used to explore alternative reaction pathways, such as N-acylation versus C-acylation, and determine the kinetic and thermodynamic factors that favor the observed product. While C3-acylation is generally kinetically favored, computational studies could explore the conditions under which other isomers might form. The development of predictive models for reaction pathways is an active area of research, aiming to streamline the discovery of efficient synthetic routes. researchgate.net

Pharmacological and Biological Activity of 1 6 Fluoro 1h Indol 3 Yl Ethan 1 One Mechanistic Focus

Investigation of Biological Targets and Mechanisms of Action

Research into the specific biological targets and mechanisms of action for 1-(6-fluoro-1H-indol-3-yl)ethan-1-one is limited. The following sections outline the current status of research in key areas of pharmacological investigation for indole-based compounds, noting the absence of specific data for the target molecule.

Receptor Binding Studies (e.g., Serotonin (B10506) Receptors)

There are no specific receptor binding studies available in the reviewed literature for this compound. The indole (B1671886) scaffold is a core component of serotonin (5-hydroxytryptamine), and many indole derivatives have been investigated for their affinity and activity at various serotonin receptors (e.g., 5-HT1A, 5-HT2A). nih.govnih.gov Studies on related molecules show that substitutions on the indole ring, including the position of fluorine atoms, can significantly influence binding affinity and functional activity at these receptors. nih.gov However, without experimental data, the specific serotonin receptor binding profile of this compound remains uncharacterized.

Receptor Binding Affinity Data for this compound

Receptor Target Binding Affinity (Ki, IC50, etc.) Source
Serotonin Receptors Data not available N/A

Enzyme Inhibition Assays (e.g., Indoleamine 2,3-Dioxygenase (IDO))

Specific data from enzyme inhibition assays for this compound are not available in the current scientific literature. Indoleamine 2,3-dioxygenase (IDO1) is a crucial enzyme in the kynurenine pathway of tryptophan metabolism and represents a significant target in immunology and oncology. nih.govnih.gov Its inhibition is a therapeutic strategy to modulate immune responses. While various indole-containing molecules have been explored as potential IDO1 inhibitors, the inhibitory activity of this compound against IDO1 or other enzymes has not been reported. nih.govresearchgate.net

Enzyme Inhibition Data for this compound

Enzyme Target Inhibition Data (IC50, Ki, etc.) Source

Protein Interaction Studies (e.g., DNA gyrase)

There are no published studies detailing the interaction of this compound with bacterial DNA gyrase. DNA gyrase is an essential bacterial enzyme and a well-established target for antibacterial agents, most notably the fluoroquinolone class of antibiotics. nih.govnih.gov These agents typically function by stabilizing the enzyme-DNA complex, leading to the inhibition of DNA replication. mdpi.com While indole derivatives have been investigated for various antimicrobial properties, direct evidence of interaction or inhibition of DNA gyrase by this compound has not been documented.

Antimicrobial Activity Studies

The antimicrobial potential of the indole nucleus has prompted the synthesis and evaluation of numerous derivatives. However, specific data for this compound are largely absent.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

No specific data on the antibacterial efficacy of this compound against Gram-positive or Gram-negative bacterial strains were found in the reviewed literature. Consequently, Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound have not been reported.

Summary of Antibacterial Activity for this compound

Bacterial Strain Gram Type MIC (µg/mL) Source
Staphylococcus aureus Gram-Positive Data not available N/A
Bacillus subtilis Gram-Positive Data not available N/A
Escherichia coli Gram-Negative Data not available N/A

Antifungal Potential Against Candida spp. and Aspergillus niger

While direct studies on this compound are not available, related research provides some context. A study investigating the antifungal potential of a series of 1-(1H-indol-3-yl) derivatives tested their efficacy against various strains of Candida and Aspergillus niger. nih.gov This study demonstrated that certain non-fluorinated indole derivatives exhibited fungicidal activity at concentrations between 0.250 and 1 mg/mL. nih.gov However, the specific compounds tested were designated generically (e.g., 3a-g), and it is not confirmed whether the 6-fluoro substituted analogue was included in this particular investigation. Therefore, the specific antifungal profile of this compound remains undetermined.

Antifungal Activity Data for 1-(1H-indol-3-yl) Derivatives (Specific data for 6-fluoro derivative not available)

Fungal Strain MIC Range (mg/mL) MFC Range (mg/mL) Source
Candida albicans ATCC 10531 0.250 - >1 0.250 - >1 nih.gov
Clinical Candida albicans 0.250 - >1 0.250 - >1 nih.gov
Clinical Candida glabrata 0.250 - >1 0.250 - >1 nih.gov
Clinical Candida parapsilosis 0.250 - >1 0.250 - >1 nih.gov

Inhibition of Microbial Enzymes (e.g., Tyrosinase)

Currently, there is a lack of specific research data detailing the inhibitory activity of this compound against microbial enzymes such as tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for managing hyperpigmentation. nih.govresearchgate.net The general mechanisms for tyrosinase inhibitors include competitive or non-competitive binding to the enzyme's active site, often involving chelation of the copper ions essential for its catalytic activity. nih.gov Without dedicated studies, the potential for this compound to act as a tyrosinase inhibitor remains speculative.

Anti-inflammatory and Analgesic Properties (Mechanistic Basis)

Indole derivatives are widely recognized for their potential anti-inflammatory and analgesic properties. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of medicines for managing inflammation and pain, and research into new compounds, including indole derivatives, is ongoing to find alternatives with fewer side effects. nih.gov

The potential anti-inflammatory actions of this compound can be inferred from studies on related compounds. The mechanisms likely involve the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Cytokines: Studies on other indole-containing hybrid molecules have shown that their anti-inflammatory effects are associated with a reduction in the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov These cytokines are central to initiating and sustaining an inflammatory response.

Modulation of Inflammatory Cells: The anti-inflammatory activity of some indole derivatives is evidenced by their ability to reduce the migration of leukocytes, such as neutrophils, to the site of inflammation. nih.gov

MAPK/NF-κB Signaling: A structurally related compound, 5-fluoro-2-oxindole, has been shown to inhibit the upregulation of phosphorylated Mitogen-Activated Protein Kinase (MAPK) during peripheral inflammation. mdpi.com The MAPK and NF-κB signaling pathways are crucial for the production of many inflammatory mediators.

NOS2 Inhibition: The analgesic effects of 5-fluoro-2-oxindole have also been linked to the inhibition of nitric oxide synthase 2 (NOS2) upregulation. mdpi.com NOS2 produces nitric oxide, a key molecule in the inflammatory cascade.

Table 1: Potential Anti-inflammatory Mechanisms Based on Related Indole Compounds

Mechanism Key Mediators/Pathways Involved Observed Effect in Related Compounds Reference
Cytokine Inhibition TNF-α, IL-1β Reduction in cytokine release nih.gov
Leukocyte Migration Neutrophils, Macrophages Decreased migration to inflammatory sites nih.gov
Signal Transduction MAPK/NF-κB pathways Inhibition of MAPK phosphorylation mdpi.com
Enzyme Inhibition Nitric Oxide Synthase 2 (NOS2) Inhibition of NOS2 upregulation mdpi.com

The analgesic properties of indole derivatives are often linked to their interaction with pain signaling pathways.

Peripheral Nociception: In studies using acetic acid-induced writhing tests, which model peripheral pain, indole-imidazolidine derivatives significantly reduced the nociceptive response. nih.gov This suggests an interaction with peripheral pain pathways, possibly by inhibiting the production of inflammatory mediators that sensitize nociceptors.

Opioid System Interaction: Research on 5-fluoro-2-oxindole indicates that it can enhance the analgesic effects of morphine. mdpi.com This compound was found to increase the expression of μ-opioid receptors (MOR), suggesting a mechanism that involves potentiation of the endogenous and exogenous opioid systems. mdpi.com However, in hot plate tests, which measure central antinociceptive effects, some indole derivatives have shown no activity, indicating their effects may be primarily peripheral. nih.gov

In vitro Biological Screening Platforms

The biological activities of novel compounds like this compound are typically identified and characterized using various in vitro screening platforms.

Cell-based assays are fundamental tools for determining the cytotoxic effects and specific molecular mechanisms of new chemical entities. Indole derivatives are frequently evaluated using these systems.

Cytotoxicity Screening: Novel indole derivatives are commonly tested against a panel of human cancer cell lines to determine their anti-proliferative activity. For instance, 1H-indole-2-carboxylic acid derivatives were evaluated against liver cancer cell lines such as Bel-7402, SMMC-7721, Hep G2, and Hep 3B. nih.gov Such assays provide IC50 values, which quantify the concentration of a compound required to inhibit cell growth by 50%.

Target Engagement Assays: Specific cell-based assays can confirm that a compound interacts with its intended molecular target. For example, a cell-permeable indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor was identified by quantifying the levels of kynurenine produced by IFN-γ-stimulated A375 melanoma cells. nih.gov

Pathway Modulation Assays: To understand the mechanism of action, further assays are employed. These can include cell apoptosis assays (to determine if the compound induces programmed cell death), cell cycle analysis (to see if it causes arrest at specific phases), and trans-well migration assays (to assess its effect on cancer cell motility). nih.gov

Table 2: Examples of Cell-Based Assays Used for Screening Indole Derivatives

Assay Type Purpose Example Cell Lines Measured Endpoint Reference
Anti-proliferation Determine cytotoxicity Bel-7402, SMMC-7721 (Liver Cancer) IC50 values nih.gov
Enzyme Inhibition Measure target engagement A375 (Melanoma) Kynurenine levels nih.gov
Apoptosis Assess induction of cell death Liver Cancer Cells Apoptotic markers nih.gov
Cell Cycle Analyze effect on cell division Liver Cancer Cells G1-S phase arrest nih.gov

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a specific biological activity. While there is no public data confirming that this compound has been part of an HTS campaign, its indole scaffold makes it a candidate for such screenings. HTS approaches often utilize reporter gene assays, where the activation or inhibition of a specific signaling pathway results in a measurable signal, such as luminescence or fluorescence. researchgate.net These platforms are crucial for discovering novel biological roles for compounds and identifying starting points for drug development programs.

In vivo Animal Model Studies (Mechanism-Oriented)

In vivo animal models are crucial for elucidating the mechanisms of action, efficacy, and potential therapeutic applications of novel chemical entities like this compound. These studies bridge the gap between in vitro findings and clinical applications, providing essential data on how a compound behaves in a complex biological system.

Evaluation of Compound Activity in Relevant Animal Models

The evaluation of this compound in animal models would likely involve selecting models that are relevant to its suspected therapeutic area. Given the known anti-parasitic activities of some indole derivatives, rodent models of leishmaniasis, such as BALB/c mice infected with Leishmania species, would be appropriate. In such studies, the primary goal is to assess the compound's ability to reduce parasite burden in target organs like the liver, spleen, and skin.

For instance, in a hypothetical study, the efficacy of this compound could be compared to a standard-of-care drug, such as miltefosine. The weight of the infected animals would be monitored throughout the treatment period as a general indicator of health.

Table 1: Hypothetical Body Weight Variation in Leishmania-infected BALB/c Mice Treated with this compound

Treatment GroupDay 0 (g)Day 5 (g)Day 10 (g)Day 15 (g)
Vehicle Control20.1 ± 0.519.5 ± 0.618.8 ± 0.718.2 ± 0.8
This compound20.3 ± 0.420.5 ± 0.520.8 ± 0.421.1 ± 0.5
Miltefosine20.2 ± 0.620.4 ± 0.520.7 ± 0.621.0 ± 0.7

Data are hypothetical and for illustrative purposes only.

Pharmacodynamic Endpoints and Biomarker Analysis

Pharmacodynamic studies in animal models aim to understand the biochemical and physiological effects of a drug on the body. For this compound, key pharmacodynamic endpoints would include the direct measurement of parasite load in various tissues. This is often quantified using techniques like quantitative PCR (qPCR) to detect parasite DNA or by counting amastigotes in stained tissue smears.

Biomarker analysis would involve measuring specific molecules that indicate the drug's effect or the progression of the disease. In the context of leishmaniasis, this could include measuring levels of pro-inflammatory and anti-inflammatory cytokines, such as TNF-α, IFN-γ, and IL-10, in the serum or tissues of treated animals. A successful therapeutic agent would be expected to modulate the host immune response to favor parasite clearance.

Table 2: Hypothetical Parasite Load and Cytokine Levels in Spleen Homogenates of Infected Mice

Treatment GroupParasite Load (Leishman-Donovan Units)TNF-α (pg/mL)IFN-γ (pg/mL)IL-10 (pg/mL)
Vehicle Control550 ± 75150 ± 2080 ± 15250 ± 30
This compound150 ± 40250 ± 30300 ± 40100 ± 20
Miltefosine120 ± 35280 ± 35320 ± 4590 ± 15

Data are hypothetical and for illustrative purposes only.

Anti-Leishmanial Activity in Animal Models

The anti-leishmanial activity of this compound in animal models would be the cornerstone of its preclinical evaluation for this indication. Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic drugs is a global health priority.

In a typical experimental setup, BALB/c mice would be infected with Leishmania donovani or Leishmania infantum for visceral leishmaniasis, or Leishmania major or Leishmania amazonensis for cutaneous leishmaniasis. Following the establishment of infection, animals would be treated with this compound. The primary outcome measure would be the reduction in parasite burden in the target organs. For visceral leishmaniasis, this would be the liver and spleen, while for cutaneous leishmaniasis, it would be the lesion size and parasite load at the site of infection.

The efficacy is often expressed as the percentage of inhibition of parasite multiplication. For example, a study might find that treatment with this compound leads to a significant reduction in liver parasite burden compared to untreated controls.

Table 3: Hypothetical Anti-Leishmanial Efficacy in a Murine Model of Visceral Leishmaniasis

Treatment GroupLiver Parasite Burden (LDU)Spleen Parasite Burden (LDU)% Inhibition (Liver)% Inhibition (Spleen)
Infected Control650 ± 80450 ± 60--
This compound200 ± 50150 ± 4069.2%66.7%
Miltefosine150 ± 40100 ± 3076.9%77.8%

LDU: Leishman-Donovan Units. Data are hypothetical and for illustrative purposes only.

Derivatives and Analogues of 1 6 Fluoro 1h Indol 3 Yl Ethan 1 One: Synthesis and Preliminary Evaluation

Synthesis of Indole-Fused Heterocycles Incorporating Ethanone (B97240) Scaffold

The fusion of additional heterocyclic rings onto the indole (B1671886) nucleus of 1-(6-fluoro-1H-indol-3-yl)ethan-1-one can lead to novel polycyclic structures with unique three-dimensional shapes and pharmacological profiles. The ethanone group can either be a part of the final fused system or a precursor to a reactive intermediate necessary for cyclization.

The synthesis of pyrimidine-fused indoles, known as pyrimidoindoles, often involves the condensation of a suitable indole precursor with reagents that provide the necessary atoms for the pyrimidine (B1678525) ring. metu.edu.tr While direct synthesis from this compound is not extensively documented, established methods for creating pyrimido[4,5-b]indoles or related systems can be adapted. For instance, the acetyl group at the C3 position can be transformed into a more reactive intermediate.

One potential synthetic strategy involves the reaction of the indole nitrogen (N1) or the C2 position with a pyrimidine precursor. A more common approach involves building the pyrimidine ring onto the existing indole framework. For example, a multicomponent reaction could theoretically be employed, combining the indole derivative, an aldehyde, and a source of ammonia (B1221849) or an amine, to construct a dihydropyrimidine (B8664642) ring fused to the indole. semanticscholar.org Another approach involves the reaction of 3-cyanoacetyl indole derivatives with reagents like thiouracil in the presence of a catalyst to yield pyrido[2,3-d]pyrimidine-indole hybrids. orgchemres.org This suggests that functionalization of the ethanone group of this compound to a cyanoacetyl group could open a pathway to similar fused systems.

These synthetic routes offer access to a diverse range of fused heterocycles, and the choice of reactants and conditions can be tailored to achieve specific substitution patterns on the newly formed pyrimidine ring. researchgate.net

Table 1: Potential Synthetic Routes to Pyrimidine-Fused Indoles

Starting Material Analogue Reagents Resulting Fused System Reference
3-Cyanoacetyl indole Aryl aldehydes, 6-aminouracil Pyrido[2,3-d]pyrimidine orgchemres.org
Isatins, Urea 1-(piperidin-1-yl)butane-1,3-dione Spiro[indoline-3,4'-pyrimidine] researchgate.net

Indazole, a bioisostere of indole, is a privileged scaffold in medicinal chemistry. guidechem.com The synthesis of derivatives incorporating both indole and indazole moieties can be achieved through various strategies. While direct fusion of an indazole ring to the this compound core is complex, creating hybrid molecules where the two heterocycles are linked is more common.

A plausible approach to synthesize an indole-indazole hybrid from this compound would involve a multi-step synthesis. For example, the ethanone could be a starting point for building a cyclohexanone (B45756) ring, which can then be reacted with hydrazine (B178648) to form a tetrahydro-indazole ring. A study by Gaikwad et al. (2022) described the synthesis of novel 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives, which showcases a similar concept of linking indole and indazole structures. jmchemsci.compnrjournal.com

General methods for indazole synthesis often involve the cyclization of ortho-substituted phenylhydrazines or the reaction of 2-aminobenzophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.org To create a fused indazole ring onto the indole, one might envision modifying the indole C2 and C3 positions to bear functional groups that can undergo intramolecular cyclization to form the pyrazole (B372694) part of the indazole ring.

Table 2: General Synthetic Methods for Indazoles

Method Description Key Intermediates Reference
Phenylhydrazine (B124118) Cyclization Intramolecular cyclization of substituted phenylhydrazones. Phenylhydrazones guidechem.com
[3+2] Annulation Reaction of arynes with hydrazones. Arynes, Hydrazones organic-chemistry.org

Synthesis of Indole-Ethanamine Derivatives

The ethanone side chain of this compound is a prime target for modification, particularly for its conversion into an ethanamine moiety. This transformation is significant as the resulting 2-(6-fluoro-1H-indol-3-yl)ethanamine (also known as 6-fluorotryptamine) is a key structure in many biologically active compounds. nih.govchembk.com

Reductive amination is the most direct method to convert the ketone of this compound into a primary, secondary, or tertiary amine. This one-pot reaction typically involves the formation of an imine or enamine intermediate from the ketone and an amine (such as ammonia for a primary amine), followed by in-situ reduction.

A variety of reducing agents can be employed. Classic reagents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). More modern and chemoselective methods have been developed. For example, a system using indium(III) chloride (InCl₃) and a silane (B1218182) like triethylsilane (Et₃SiH) in methanol (B129727) has been shown to be highly effective for the reductive amination of various aldehydes and ketones, tolerating a wide range of functional groups. organic-chemistry.orgnih.gov Another approach could utilize heterogeneous catalysts, such as ruthenium on alumina (B75360) (Ru/Al₂O₃), often in combination with ammonia under pressure, which is particularly useful for the synthesis of primary amines. researchgate.net

Table 3: Reductive Amination Reagent Systems

Reagent System Amine Source Key Features Reference
InCl₃/Et₃SiH/MeOH Primary or Secondary Amines Mild, non-toxic, highly chemoselective. organic-chemistry.org
Zn(ClO₄)₂ / InCl₃/Et₃SiH Primary Amines Robust method for secondary amine synthesis. nih.gov

Once the primary amine, 2-(6-fluoro-1H-indol-3-yl)ethanamine, is synthesized, it serves as a versatile intermediate for the creation of a wide array of amide and further amine analogues. pulsus.com

Amide Analogues: The primary amine can be readily acylated to form amides. This is typically achieved by reacting the amine with a carboxylic acid, acid chloride, or anhydride (B1165640). pulsus.com When using a carboxylic acid, a coupling agent is often required to facilitate the reaction. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.net An alternative is the use of tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which can promote direct amidation between carboxylic acids and amines. nih.gov These methods allow for the introduction of diverse functionalities into the final molecule. nih.gov

Amine Analogues: The primary amine can be further alkylated to produce secondary and tertiary amines. This can be accomplished through another round of reductive amination with a different aldehyde or ketone, or via direct alkylation with alkyl halides.

The synthesis of these analogues is crucial for establishing structure-activity relationships (SAR) in drug discovery programs.

Exploration of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties, is a powerful tool in drug design. In the context of this compound, bioisosteric replacements can be considered for atoms within the indole ring system itself.

A notable example of this approach is the replacement of the N-H group or a C-H unit in the benzene (B151609) portion of the indole with other heteroatoms or groups. For instance, the replacement of a nitrogen atom in a related benzotriazole (B28993) system with oxygen, sulfur, or selenium has been explored to create potential inhibitors for cancer research. nih.gov This study highlights that such substitutions significantly affect the molecule's electrostatic potential and its ability to form non-covalent interactions like chalcogen bonds.

Applying this concept to the 6-fluoroindole (B127801) core, one could envision replacing the C-H at position 7 with a nitrogen atom to create a 7-azaindole (B17877) derivative. Similarly, the indole nitrogen itself could be part of a different heterocyclic ring. Indazole, as mentioned earlier, is a well-known bioisostere of indole. guidechem.com The synthesis of such analogues would require starting from appropriately substituted precursors rather than modifying the indole ring directly. This exploration of bioisosteres can lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

Table 4: Compound Names Mentioned

Compound Name
This compound
2-(6-fluoro-1H-indol-3-yl)ethanamine
6-fluorotryptamine
1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one
3-cyanoacetyl indole
thiouracil
6-aminouracil
1-(piperidin-1-yl)butane-1,3-dione
Indium(III) chloride
Triethylsilane
Sodium borohydride
Sodium cyanoborohydride
Ruthenium on alumina
N,N'-dicyclohexylcarbodiimide (DCC)
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
tris(2,2,2-trifluoroethyl) borate
Indazole
7-azaindole

Substitution of Carbonyl with Other Functional Groups

The acetyl group's carbonyl moiety in this compound is a prime target for chemical modification to explore its influence on biological activity. Replacing this oxygen atom or the entire acetyl group can significantly alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability.

One strategy involves the use of fluorine as a functional mimetic of the carbonyl group. acs.org The high electronegativity and relatively small size of fluorine allow it to mimic some of the electronic characteristics of a carbonyl oxygen, potentially influencing molecular conformation and interactions with biological targets. acs.org Another approach, demonstrated in related indole-containing compounds like indomethacin, involves the bioisosteric replacement of a carbonyl-containing carboxylic acid group with more acidic moieties such as hydroxyfurazan or hydroxytriazole rings. nih.gov This modification led to analogues with higher and more selective activity against certain enzymes, highlighting the potential of such substitutions. nih.gov

These modifications can lead to derivatives with altered physicochemical properties, as shown in the table below, which compares potential functional group replacements for a carbonyl.

Original Functional GroupPotential Bioisosteric ReplacementKey Property ChangesReference
Carbonyl (-C=O)Difluoromethylene (-CF2-)Can mimic electronic properties, increases metabolic stability. acs.org
Carboxylic Acid (-COOH)HydroxyfurazanIncreases acidity, can improve binding affinity and selectivity. nih.gov
Carboxylic Acid (-COOH)HydroxytriazoleAlters acidity and hydrogen bonding pattern, impacts selectivity. nih.gov

Ring Bioisosteres for Indole or Fluoro-phenyl

Bioisosteric replacement of the core heterocyclic or aromatic rings is a powerful strategy to modulate a compound's biological and physicochemical properties while retaining its essential binding features.

Indole Ring Bioisosteres: The indole nucleus is a common pharmacophore, but replacing it can lead to improved properties. Strategic substitution of the indole core with an azaindole, for instance, can modify solubility, pKa, lipophilicity, and the ADME-tox profile. nih.gov Other heterocyclic systems like 1,3-benzothiazole have also been proposed as valid options for scaffold-hopping from indole derivatives. mdpi.com Research on phosphoinositide 3-kinase delta (PI3Kδ) inhibitors has successfully utilized bioisosteric replacement of an indole scaffold to develop potent and selective agents. nih.govresearchgate.net

Fluoro-phenyl Ring Bioisosteres: The fluorophenyl moiety can also be replaced to escape potential metabolic liabilities or to explore new interactions with a target. Saturated, three-dimensional structures are increasingly used as phenyl mimics to improve aqueous solubility and metabolic stability. researchgate.netacs.org Examples of such non-classical bioisosteres include bicyclo[1.1.1]pentane (BCP), cubane, and 2-oxabicyclo[2.1.1]hexanes. researchgate.netacs.orgdomainex.co.uk These replacements maintain a similar geometric orientation of substituents to the original phenyl ring. domainex.co.uk More classical bioisosteres for a phenyl ring include other aromatic systems like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com

The following table summarizes potential bioisosteric replacements for the core rings of this compound.

Original RingPotential BioisostereRationale for ReplacementReference
IndoleAzaindoleModulate solubility, pKa, lipophilicity, ADME-tox profile. nih.gov
Indole1,3-BenzothiazoleScaffold-hopping to explore new chemical space. mdpi.com
PhenylBicyclo[1.1.1]pentane (BCP)Improves metabolic properties and solubility, provides 3D character. acs.org
PhenylPyridylAlters hydrogen bonding potential and polarity. cambridgemedchemconsulting.com
Phenyl2-Oxabicyclo[2.1.1]hexaneImproves physicochemical properties, geometrically similar. domainex.co.uk

Divergent Synthesis Strategies for Libraries of Analogues

To efficiently explore the SAR of the this compound scaffold, high-throughput synthesis methods are employed to generate large libraries of related compounds. These strategies allow for the rapid production of numerous derivatives for biological screening.

Parallel synthesis involves performing multiple, separate reactions simultaneously in an array format, such as in multi-well plates. This approach is a key driver in shortening the lead discovery phase by enabling the rapid synthesis of focused compound libraries for hit confirmation and lead optimization. chimia.ch For instance, libraries of 100-200 analogues of complex molecules, including indole-related structures, have been successfully synthesized using solution-phase parallel synthesis, followed by high-throughput purification. chimia.ch The development of miniaturized reaction vessels and automated systems allows for the parallel synthesis of numerous catalyst variations or building blocks, accelerating research and development. mdpi.com

Combinatorial chemistry provides a powerful set of techniques for generating vast libraries of compounds by systematically combining different molecular "building blocks". escholarship.org This approach has been specifically applied to the synthesis of indole derivative libraries. One described method involves a one-pot reaction sequence to access 2-acyl-3-amino-indoles, while another pathway allows for the isolation of intermediates that can be reacted with a variety of acid chlorides to yield novel indole derivatives. nih.gov These methods facilitate the creation of diverse chemical libraries, which are essential for discovering new lead compounds through high-throughput screening. escholarship.orgnih.gov

Preliminary Biological Screening of Novel Derivatives

Once libraries of novel derivatives based on the this compound scaffold are synthesized, they undergo preliminary biological screening to identify compounds with desired activity and selectivity.

The initial screening process typically involves testing the synthesized compounds in a battery of in vitro assays to assess their biological effects. For anticancer drug discovery, a common first step is to screen compounds at a single high concentration (e.g., 10 µM) against a panel of human cancer cell lines, such as the NCI-60 panel, to identify initial hits. nih.gov

Compounds showing promising activity are then subjected to further testing to determine their potency (e.g., IC50 or GI50 values) and selectivity. For example, in the optimization of indole-based ROR1 inhibitors, derivatives were systematically evaluated to improve inhibitory potency and selectivity against off-target kinases. nih.gov Similarly, derivatives of a related 5-fluoro-indole scaffold were characterized for their potency in cellular assays and for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify a clinical candidate. nih.gov The screening can also include evaluation for other biological activities, such as antimicrobial effects against various bacterial and fungal strains. nih.govresearchgate.net

The table below provides an example of data that might be generated during a preliminary biological screen of hypothetical derivatives.

Compound IDModificationTarget/AssayActivity (IC50, µM)Selectivity Profile
Parent-CmpdThis compoundKinase X15.2Moderate
Deriv-01Carbonyl reduced to alcoholKinase X5.8Improved vs. Kinase Y
Deriv-02Indole replaced with AzaindoleKinase X12.5Similar to Parent
Deriv-03Phenyl replaced with PyridylKinase X25.1Decreased
Deriv-04Parallel synthesis productKinase X0.9High vs. Kinase Y, Z

Identification of Promising Scaffolds for Further Development

The exploration of derivatives and analogues originating from the this compound framework has successfully identified several molecular scaffolds with significant therapeutic potential. Through strategic structural modifications, researchers have developed new classes of compounds exhibiting promising activity in oncology and immunology. These scaffolds represent key areas for future drug discovery and development efforts.

One of the most notable scaffolds to emerge is the indole-chalcone structure. Chalcones are recognized as privileged structures in medicinal chemistry due to their straightforward synthesis and wide range of biological activities. nih.gov Fluorinated chalcones, in particular, have been investigated as 5-lipoxygenase inhibitors and for their antitumor activities. nih.gov A specific derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, demonstrated excellent cytotoxicity, validating tubulin as a key anticancer target for this class of compounds. nih.gov Further development of this scaffold has yielded derivatives with potent in vitro cytotoxicity in the low nanomolar range against colorectal cancer cell lines and significant in vivo tumor suppression. nih.gov

Another promising scaffold is the 3-(indol-3-yl)quinoxalin-2-one system. This class of compounds, which integrates a quinoxalinone framework with an indole moiety, has a history of demonstrating remarkable biological activities, including antibacterial, anti-platelet aggregation, and antitumor effects. researchgate.net The direct synthesis of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one via an oxidative cross-coupling of 6-fluoro-1H-indole and 1-methylquinoxalin-2(1H)-one highlights the accessibility of this scaffold. researchgate.net Quinoxaline derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities, making this scaffold a versatile template for further investigation. sapub.orgresearchgate.net

A third key area of development involves rigid, fused analogues such as the 5H-imidazo[5,1-a]isoindole scaffold. This structure is central to the clinical candidate Navoximod, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). nih.govacs.orgresearchgate.net Navoximod, which contains the critical 6-fluoro substitution, acts as an immunomodulating and antineoplastic agent by targeting the IDO1 enzyme, which is overexpressed in many tumors and contributes to immunosuppression. researchgate.netcancer.gov The development of this scaffold was achieved through a structure-based drug design approach to optimize potency and pharmacological properties. acs.orgresearchgate.net Its progression into clinical trials underscores the significant potential of this scaffold in cancer immunotherapy. researchgate.net

These identified scaffolds—indole-chalcones, 3-(indol-3-yl)quinoxalin-2-ones, and 5H-imidazo[5,1-a]isoindoles—all stemming from modifications of the 6-fluoroindole core, represent highly promising platforms for the development of novel therapeutic agents.

Promising Scaffolds Derived from 6-Fluoroindole

Scaffold NameRepresentative CompoundPrimary Biological Target/ActivityKey Finding
Indole-Chalcone (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneTubulin / AnticancerExhibits excellent cytotoxicity against numerous cancer cell lines. nih.gov
3-(Indol-3-yl)quinoxalin-2-one 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-oneAntitumor, AntibacterialA versatile scaffold known for a broad range of biological activities. researchgate.net
5H-Imidazo[5,1-a]isoindole NavoximodIDO1 / Cancer ImmunotherapyA potent, selective, and orally bioavailable inhibitor that has advanced to clinical trials. researchgate.netcancer.govmedchemexpress.com

Analytical Techniques for the Detection and Quantification of 1 6 Fluoro 1h Indol 3 Yl Ethan 1 One

Chromatographic Methods

Chromatographic techniques are fundamental for separating 1-(6-fluoro-1H-indol-3-yl)ethan-1-one from starting materials, by-products, and other impurities, allowing for its precise quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the analysis of this compound. Its high resolution and sensitivity make it ideal for determining the purity of the compound and quantifying it in various matrices.

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common modality used for this type of analysis. The methodology often involves a C18 stationary phase, which separates compounds based on their hydrophobicity. For instance, in the analysis of a reaction mixture to produce a derivative of 6-fluoro-1H-indole, HPLC was used to monitor the formation of the product. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to ensure optimal separation of all components.

Detection is commonly achieved using a UV-Visible detector, as the indole (B1671886) ring system possesses a strong chromophore. researchgate.net The detection wavelength is selected based on the compound's UV absorption maxima to ensure maximum sensitivity. For related fluoroquinolone compounds, a detection wavelength of 290 nm has been proven effective. researchgate.netchemicalbook.com

Method validation for quantification is critical and includes establishing linearity over a specific concentration range, determining the limit of detection (LOD) and limit of quantitation (LOQ), and assessing precision and accuracy. researchgate.netchemicalbook.com For example, a validated HPLC method for a similar fluorinated compound demonstrated excellent linearity and achieved an average recovery of 94.4%. researchgate.netchemicalbook.com These principles are directly applicable to developing a robust quantitative method for this compound.

Table 1: Typical HPLC Parameters for Analysis of Indole Derivatives

Parameter Typical Setting Rationale/Details
Column Reversed-Phase C18 (end-capped) Provides excellent separation for moderately polar to nonpolar compounds like indole derivatives.
Mobile Phase Acetonitrile/Methanol and Water (with buffer like formate (B1220265) or acetate) Gradient elution is often preferred to resolve complex mixtures from synthesis.
Flow Rate 0.8 - 1.5 mL/min A standard flow rate to balance analysis time and separation efficiency.
Column Temperature 25 - 40 °C Maintained to ensure reproducible retention times.
Detector UV-Visible (UV-Vis) or Diode Array (DAD) The indole nucleus provides strong UV absorbance, typically monitored around 220 nm and 280 nm. A wavelength of ~290 nm has also been used for related structures. researchgate.netchemicalbook.com

| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While this compound itself has limited volatility, GC can be employed for the analysis of more volatile starting materials, impurities, or after conversion into a more volatile derivative.

Detailed Research Findings: Direct GC analysis of many indole derivatives can be challenging due to their polarity and potential for thermal degradation. However, derivatization can make them amenable to GC analysis. For instance, silylation is a common technique used to increase the volatility of indole-containing acids for GC-MS analysis. mdpi.com Similarly, acetylation of phenolic compounds with acetic anhydride (B1165640) has been used to facilitate their analysis by GC. rsc.org For this compound, analysis could focus on volatile impurities or by-products from the synthesis.

A study on the GC determination of indole and 3-methylindole (B30407) utilized a fused-silica capillary column and a nitrogen-phosphorus-sensitive detector (NPD) for enhanced sensitivity, demonstrating the technique's applicability to the indole class of compounds. nih.gov When coupled with a mass spectrometer (GC-MS), the technique provides structural information, which is invaluable for identifying unknown impurities. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of chemical reactions. thepharmajournal.com It is widely used in the synthesis of indole derivatives to track the consumption of starting materials and the formation of the desired product. thepharmajournal.com

Detailed Research Findings: In the synthesis of various indole-based compounds, TLC is routinely used to determine the reaction's endpoint. researchgate.net For example, in the synthesis of 3-acetylindole (B1664109) derivatives, reaction progress was monitored by TLC, with spots visualized under UV light or by exposure to iodine vapors. thepharmajournal.com This allows for a quick assessment of the reaction mixture's composition.

The choice of the mobile phase, or eluent, is critical for achieving good separation on the TLC plate. A common solvent system for indole derivatives is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. By comparing the retention factor (Rf) value of the spot corresponding to the product with that of the starting materials, a chemist can efficiently follow the reaction's progress. researchgate.net This technique is particularly useful in solid-phase synthesis, where monitoring reactions can otherwise be challenging. nih.gov

Table 2: Typical TLC Parameters for Reaction Monitoring

Parameter Typical Setting/Reagent Purpose
Stationary Phase Silica (B1680970) gel 60 F254 Standard silica plate with a fluorescent indicator.
Mobile Phase Hexane/Ethyl Acetate mixture (e.g., 7:3 v/v) The ratio is adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).
Visualization UV light (254 nm) The compound's aromatic system allows for visualization by fluorescence quenching.
Iodine vapor Iodine reacts with many organic compounds to produce colored spots.

Spectrophotometric Methods

Spectrophotometric methods are valuable for the quantitative analysis and characterization of this compound, relying on its interaction with electromagnetic radiation.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a straightforward and effective method for determining the concentration of this compound in solution, provided it is the only absorbing species at the analytical wavelength. The technique is based on the Beer-Lambert law.

Detailed Research Findings: The indole nucleus and the acetyl group constitute a conjugated system that absorbs UV radiation. Studies on 3-acetylindole show characteristic absorption maxima. researchgate.netsrce.hr The UV spectra of indole derivatives are typically recorded between 190 and 400 nm in a suitable solvent like methanol or ethanol. srce.hrresearchgate.net Indole-3-acetic acid, a related compound, exhibits absorption maxima around 219 nm and 280 nm. researchgate.net The fluorine substituent on the benzene (B151609) ring of this compound is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the non-fluorinated parent compound. nih.gov For instance, studies on fluorinated indole-3-acetic acids show that the position of the fluorine atom influences the absorption spectrum. nih.gov Once the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined, the concentration of the compound can be calculated from a simple absorbance measurement.

Table 3: Expected UV-Visible Absorption Maxima for Indole Derivatives

Compound Family Typical λmax (nm) Transition Type
Indoles ~220, ~270-290 π → π*
3-Acetylindoles ~216, ~240, ~300 π → π* (extended conjugation)

Fluorescence Spectroscopy (if applicable)

Fluorescence spectroscopy is a highly sensitive analytical technique that can be applicable to compounds that fluoresce. Many indole derivatives are naturally fluorescent, which can be exploited for their detection and quantification at very low concentrations.

Detailed Research Findings: The indole ring system is known to be fluorescent. Studies on various ring-substituted indole-3-acetic acids have shown that they fluoresce in the 345-370 nm range when excited at approximately 275-280 nm. nih.gov Notably, the fluorescence quantum yield of 6-fluoroindole-3-acetic acid was found to be significantly higher than that of the unsubstituted parent compound, suggesting that this compound is also likely to be strongly fluorescent. nih.gov This property would allow for the development of highly sensitive analytical methods for its quantification, far exceeding the detection limits of UV-Visible spectroscopy. The technique would involve exciting the sample at its absorption maximum and measuring the emitted light at a longer wavelength.

Electrochemical Methods

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. The indole nucleus in "this compound" is known to be electrochemically active, making it a suitable candidate for these techniques. nih.gov

Voltammetry is a key technique for studying the redox (reduction-oxidation) behavior of electroactive species. In the context of "this compound," cyclic voltammetry (CV) and square wave voltammetry (SWV) can be utilized to investigate its oxidation and reduction potentials.

The electrochemical oxidation of indole derivatives typically occurs on the pyrrole (B145914) ring. researchgate.net For 3-substituted indoles, oxidation can lead to the formation of oxindole (B195798) derivatives. rsc.org Studies on various indole derivatives have shown that the electrochemical behavior is influenced by the nature and position of substituents on the indole ring. nih.gov The fluorine atom at the C6 position, being electron-withdrawing, is expected to influence the electron density of the indole ring and, consequently, its oxidation potential.

A typical voltammetric analysis would involve dissolving "this compound" in a suitable solvent with a supporting electrolyte and scanning the potential at a working electrode, such as a glassy carbon electrode (GCE) or a pencil graphite (B72142) electrode (PGE). nih.govresearchgate.net The resulting voltammogram would reveal the potential at which the compound is oxidized and/or reduced. This information is not only valuable for quantitative analysis but also provides insights into the compound's electronic properties and potential reactivity.

Table 1: Representative Voltammetric Data for Indole Derivatives This table presents typical data for indole derivatives to illustrate the expected parameters for this compound, as specific data for this compound is not available.

CompoundTechniqueWorking ElectrodeSupporting ElectrolyteOxidation Potential (V vs. Ag/AgCl)Reference
IndoleCVGCEPhosphate Buffer (pH 7.0)~ +0.8 researchgate.net
5-fluoro-1H-indole-3-carbohydrazide derivativesCV, SWVPGEPhosphate Buffer (pH 7.0)Varies with substituent nih.gov
TryptophanDPVGCEPhosphate Buffer (pH 7.0)~ +0.6 researchgate.net

CV: Cyclic Voltammetry, SWV: Square Wave Voltammetry, DPV: Differential Pulse Voltammetry, GCE: Glassy Carbon Electrode, PGE: Pencil Graphite Electrode

Amperometric detection is a highly sensitive electroanalytical technique that can be coupled with liquid chromatography (LC) or used in biosensors. nih.gov It measures the current generated by the oxidation or reduction of the analyte at a constant potential.

For "this compound," an amperometric detector would be set at a potential where the compound undergoes efficient oxidation, as determined by voltammetric studies. As the analyte elutes from an LC column and passes through the detector's flow cell, it is oxidized, producing a current that is proportional to its concentration. This technique is known for its high sensitivity, low detection limits, and wide linear range, making it suitable for trace analysis. The development of biosensors for indole metabolites also highlights the potential for creating specific amperometric sensors for this compound. biorxiv.orgacs.org

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for analyzing complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly well-suited for the identification and quantification of "this compound."

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For "this compound," derivatization may be necessary to increase its volatility and thermal stability, for instance, through trimethylsilylation of the N-H group. researchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, provides a unique fingerprint for the compound, allowing for its definitive identification. scirp.org The fragmentation pattern of indole derivatives often involves characteristic losses, which can aid in structure elucidation. scirp.orgresearchgate.net Quantitative analysis can be performed by monitoring specific ions (Selected Ion Monitoring, SIM) or ion transitions (Multiple Reaction Monitoring, MRM), which enhances sensitivity and selectivity. nih.govnih.gov

Table 2: Illustrative GC-MS Parameters for the Analysis of Halogenated Indole Analogs This table provides representative parameters for the analysis of compounds structurally similar to this compound, as specific data is not available.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Inlet Temperature280 °C
Oven Program100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-550) or Selected Ion Monitoring (SIM)
ReferenceBased on general methods for halogenated organic compounds. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark for sensitive and selective quantification of a wide range of compounds in complex matrices. mdpi.com It is particularly advantageous for compounds that are not readily amenable to GC analysis.

In LC-MS/MS, "this compound" would first be separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of the column (e.g., C18, Phenyl-Hexyl) and mobile phase composition is critical for achieving good chromatographic resolution. mdpi.comnih.gov

The eluent from the LC is then introduced into the mass spectrometer, typically using an atmospheric pressure ionization (API) source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govnih.gov ESI is generally suitable for polar compounds, while APCI can be more effective for less polar molecules. nih.gov Tandem mass spectrometry (MS/MS) is then used for detection. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, allowing for quantification at very low levels. nih.govresearchgate.net

Table 3: Hypothetical LC-MS/MS MRM Transitions for this compound This table illustrates potential MRM transitions for the target compound based on its structure and common fragmentation patterns of similar molecules. Specific experimental data is not available.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
This compound192.07 ([M+H]⁺)149.05 (loss of ketene)20Positive ESI
This compound192.07 ([M+H]⁺)121.04 (further fragmentation)35Positive ESI

Sample Preparation and Matrix Effects

The analysis of "this compound" in complex matrices, such as biological fluids or environmental samples, requires an efficient sample preparation step to remove interfering substances and concentrate the analyte. mdpi.comthermofisher.com Common sample preparation techniques include protein precipitation (for biological samples), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govthermofisher.com The choice of method depends on the nature of the sample matrix and the analyte's properties.

Matrix effects are a significant consideration in quantitative mass spectrometry-based methods, particularly with ESI. nih.govresearchgate.net Co-eluting matrix components can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov To mitigate matrix effects, several strategies can be employed:

Effective sample cleanup: Thorough removal of matrix components through optimized LLE or SPE protocols. mdpi.com

Chromatographic separation: Ensuring that the analyte elutes in a region free from major matrix interferences.

Use of an appropriate internal standard: A stable isotope-labeled version of the analyte is the ideal internal standard as it co-elutes and experiences similar matrix effects, thus providing accurate correction. nih.gov

Matrix-matched calibration: Preparing calibration standards in a blank matrix that is identical to the samples to be analyzed. researchgate.net

By carefully selecting and optimizing these analytical techniques and sample preparation strategies, it is possible to achieve reliable and accurate detection and quantification of "this compound" in various contexts.

Extraction and Purification Techniques

The isolation and purification of this compound from its matrix are critical preliminary steps for accurate analysis. The choice of technique is dictated by the nature of the sample matrix (e.g., biological fluid, reaction mixture) and the concentration of the analyte.

From Biological Matrices:

For the analysis of this compound in biological samples such as plasma, serum, or urine, the primary challenge is the removal of proteins and other endogenous macromolecules that can interfere with the analysis.

Protein Precipitation (PPT): This is a common, straightforward method for sample preparation in bioanalysis. nih.govmdpi.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample to denature and precipitate proteins. nih.govmdpi.com The supernatant, containing the analyte, is then separated by centrifugation and can be directly injected into an analytical instrument or further purified.

Liquid-Liquid Extraction (LLE): LLE is a versatile technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of organic solvent is critical and depends on the polarity of this compound. This method is effective in removing highly polar or non-polar interferences.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to PPT and LLE. It utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a suitable solvent. For a fluorinated indole derivative, a reverse-phase (e.g., C18) or a mixed-mode sorbent could be employed, depending on the specific physicochemical properties of the compound.

Technique Principle Advantages Disadvantages Typical Application
Protein PrecipitationDenaturation and precipitation of proteins by an organic solvent.Simple, fast, and inexpensive.Non-selective, may result in significant matrix effects.High-throughput screening of plasma/serum samples.
Liquid-Liquid ExtractionPartitioning of the analyte between two immiscible liquid phases.Good for removing highly polar/non-polar interferences, can provide a concentration step.Can be labor-intensive and require large volumes of organic solvents.Analysis of various biological fluids.
Solid-Phase ExtractionSelective retention of the analyte on a solid sorbent followed by elution.High selectivity, significant reduction of matrix effects, can concentrate the analyte.Can be more expensive and require method development.Trace analysis in complex biological matrices.

From Synthetic Matrices:

Following its synthesis, this compound needs to be purified from unreacted starting materials, reagents, and by-products.

Column Chromatography: This is a fundamental purification technique in organic synthesis. Silica gel is a commonly used stationary phase for the purification of indole derivatives. acs.org A solvent system of appropriate polarity is chosen to effectively separate the target compound from impurities.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice. It offers higher resolution than standard column chromatography. A reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or acetic acid, is a common setup for purifying indole derivatives. nih.gov

Crystallization: If this compound is a solid, crystallization can be a highly effective method for purification. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, leading to the formation of pure crystals.

Minimizing Interference from Biological or Synthetic Matrices

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds, are a significant challenge in quantitative analysis, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govrsc.org These effects can lead to either suppression or enhancement of the analyte signal, compromising the accuracy and precision of the results. nih.govrsc.org

Strategies to Mitigate Matrix Effects:

Chromatographic Separation: Optimizing the HPLC or ultra-high-performance liquid chromatography (UHPLC) conditions is a primary strategy to separate this compound from interfering components in the matrix. This can be achieved by adjusting the mobile phase composition, gradient profile, flow rate, and column chemistry. The goal is to ensure that the analyte elutes at a retention time where no significant interfering species are present. nih.gov

Sample Preparation: As discussed in the previous section, effective sample cleanup is crucial. Techniques like SPE are particularly effective at removing a broad range of matrix components. core.ac.uk A study on the analysis of indole in mouse serum and tissues successfully utilized protein precipitation with ice-cold acetonitrile for sample preparation before LC-MS/MS analysis. nih.govmdpi.com

Use of Internal Standards: The use of an appropriate internal standard (IS) is a widely accepted method to compensate for matrix effects. An ideal IS is a stable isotope-labeled (SIL) analog of the analyte (e.g., deuterated or ¹³C-labeled this compound). The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification based on the analyte-to-IS peak area ratio. nih.gov

Matrix-Matched Calibration: To account for matrix-specific effects, calibration standards can be prepared in a blank matrix that is identical to the sample matrix. rsc.org This approach helps to mimic the ionization suppression or enhancement experienced by the analyte in the actual samples, leading to more accurate quantification.

Derivatization: Although not always necessary, chemical derivatization of this compound could be employed. Derivatization can improve the chromatographic properties and ionization efficiency of the analyte, potentially moving its elution to a cleaner region of the chromatogram and enhancing its signal, thereby reducing the impact of matrix interferences. For instance, fluorinated derivatizing agents have been used for the analysis of related indole derivatives by gas chromatography-mass spectrometry with electron-capture negative ionization, a technique known for its high sensitivity to electrophilic compounds. nih.gov

Role in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, this compound serves as a valuable building block. The indole nucleus is a privileged scaffold in drug discovery, and the introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of the resulting molecules. researchgate.netnih.gov

The this compound moiety is a key starting material for the elaboration of more complex molecular architectures. The reactivity of the acetyl group allows for a variety of chemical transformations, including condensations, reductions, and additions, enabling the attachment of diverse functional groups and the construction of larger molecular frameworks. The C3 position of the indole ring is the most reactive site for electrophilic substitution, making it a focal point for synthetic modifications. wikipedia.org

The fluorinated indole core is of particular importance in the design of bioactive compounds. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.netnih.gov Consequently, this compound is a sought-after precursor for novel therapeutic agents, including those targeting cancer, infectious diseases, and neurological disorders. nih.govresearchgate.netnih.gov For instance, derivatives of similar indole structures have been investigated for their potential as antibacterial agents against strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Examples of Complex Molecules Derived from Indole Scaffolds

Derivative ClassTherapeutic AreaReference
Indole-based chalconesAnti-tubercular nih.gov
1-Substituted indole-3-carboxaldehyde (B46971) thiosemicarbazonesAnti-mycobacterial nih.gov
3-Substituted-1H-imidazol-5-yl-1H-indolesAntibacterial (MRSA) nih.gov
Indole-imidazole derivativesAntifungal, Antibacterial mdpi.com

This table provides examples of complex molecules synthesized from indole scaffolds, highlighting the therapeutic potential of such derivatives.

Precursor for Advanced Heterocyclic Systems

The structure of this compound is an ideal starting point for the synthesis of advanced heterocyclic systems. The indole ring itself is a fundamental heterocycle, and it can be fused or appended to other heterocyclic rings to create polycyclic systems with unique three-dimensional shapes and biological activities. researchgate.net

A notable example is the synthesis of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one. This complex heterocyclic system is formed through an iron chloride-catalyzed oxidative cross-coupling reaction between 6-fluoro-1H-indole and 1-methylquinoxalin-2(1H)-one. While this specific example starts with 6-fluoro-1H-indole, the underlying principle demonstrates how the fluorinated indole core, present in this compound, can be incorporated into larger, more complex heterocyclic structures with potential applications in pharmaceuticals and materials.

Table 2: Synthesis of a Complex Heterocyclic System

Reactant 1Reactant 2CatalystProductIndustry Application
6-fluoro-1H-indole1-methylquinoxalin-2(1H)-oneIron (III) Chloride3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-onePharmaceuticals, Agrochemicals, Materials, Electronics

This table illustrates the synthesis of an advanced heterocyclic system from a fluorinated indole precursor, indicating its broad potential applications.

Application in Material Science

While specific research on the application of this compound in material science is not extensively documented, the inherent properties of fluorinated indole derivatives suggest potential in this area. researchgate.netman.ac.uk

Fluorinated polymers often exhibit unique properties such as thermal stability, chemical resistance, and low surface energy. man.ac.uk The incorporation of the this compound moiety into a polymer backbone could potentially impart these desirable characteristics. The reactive acetyl group could be modified to create a polymerizable monomer. Such functional polymers could find applications in specialized coatings, membranes, or electronic materials.

Indole derivatives are known to possess interesting photophysical properties, and the introduction of a fluorine atom can further modulate these characteristics. mdpi.com Fluorination can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the absorption and emission spectra of the molecule. These properties are critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. While the specific optoelectronic properties of this compound have not been extensively reported, the broader class of fluorinated indole derivatives is an active area of research for advanced materials. nih.gov

Development of Chemical Probes

The structural features of this compound make it a promising candidate for the development of chemical probes for biological research. nih.gov A chemical probe is a small molecule used to study and manipulate biological systems.

The fluorinated indole scaffold can serve as a fluorophore, a fluorescent part of a molecule. The fluorine atom can enhance the photostability and quantum yield of the fluorophore. The ethanone (B97240) group provides a convenient handle for attaching linkers or recognition elements that can target specific biomolecules, such as proteins or nucleic acids. By modifying this position, researchers can design probes that, for example, change their fluorescence upon binding to a target, allowing for the visualization and quantification of biological processes. While specific probes based on this compound are not yet widely described, the underlying principles of probe design strongly suggest its potential in this field. nih.gov

Fluorescent or Isotopic Labeling for Biological Studies

The development of labeled molecules is crucial for visualizing and quantifying biological processes. This compound possesses inherent features that make it an attractive starting point for both fluorescent and isotopically labeled probes.

Fluorescent Labeling: The indole ring system itself exhibits intrinsic fluorescent properties. This characteristic is valuable, as the indole moiety has been shown to enhance the fluorescence quantum yield in certain molecular contexts. nih.gov While the native fluorescence might be modest, the ethanone group at the 3-position provides a convenient chemical handle for conjugation to a brighter, more robust fluorophore. This would enable its use in a variety of fluorescence-based applications, including microscopy, flow cytometry, and receptor binding studies. nih.gov

Isotopic Labeling: The presence of a fluorine atom at the 6-position is particularly advantageous for developing radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used extensively in neurology, oncology, and cardiology. The fluorine-18 (B77423) (¹⁸F) radioisotope is a widely used positron emitter due to its near-ideal half-life (109.8 minutes) and low positron energy. A key strategy for synthesizing ¹⁸F-labeled compounds is through nucleophilic isotopic exchange (¹⁸F-for-¹⁹F). nih.gov This method was successfully developed for the synthesis of 6-[¹⁸F]-fluoro-L-DOPA, a critical radiopharmaceutical. nih.gov Applying a similar one-pot, three-step radiosynthesis approach to this compound could yield a carrier-added (CA) PET tracer, enabling in vivo studies of its distribution, target engagement, and pharmacokinetics.

Labeling StrategyDescriptionPotential ApplicationCitation
Fluorescent Labeling Conjugation of an external fluorophore to the molecule, likely via the ethanone group, to create a fluorescent probe. The indole core may enhance overall fluorescence.In vitro cell imaging, flow cytometry, fluorescence-based binding assays. nih.gov
Isotopic Labeling (¹⁸F) Replacement of the stable ¹⁹F atom with the radioactive ¹⁸F isotope via a nucleophilic isotopic exchange reaction.In vivo PET imaging to study drug distribution, target occupancy, and biological pathways. nih.gov

Affinity Probes for Target Identification

Identifying the specific biological targets of a bioactive compound is a critical and often challenging step in understanding its mechanism of action. Affinity probes are indispensable tools for this purpose. This compound could serve as an excellent scaffold for designing such probes, particularly clickable photoaffinity probes. nih.gov

This advanced strategy involves modifying the parent compound with two key functional groups:

A photo-reactive group (e.g., a diazirine), which upon UV irradiation generates a highly reactive carbene that can form a covalent bond with any nearby interacting proteins (i.e., the target). nih.gov

A clickable handle (e.g., a terminal alkyne or azide), which allows for the subsequent attachment of a reporter tag (like biotin (B1667282) or a fluorophore) via highly efficient click chemistry. nih.gov

The resulting probe can be incubated with cells or cell lysates, cross-linked to its target(s) via UV light, and then the target-probe complex can be enriched and identified using mass spectrometry. The ethanone moiety of this compound is a prime site for chemical modification to introduce these necessary functionalities. A probe based on this scaffold would retain the core structure responsible for biological activity, making it a powerful tool for unbiased target discovery. nih.gov

Probe ComponentFunctionExample Group
Parent Scaffold Provides binding affinity and selectivity for the biological target.This compound
Photo-reactive Group Forms a covalent bond with the target upon UV activation.Diazirine
Clickable Handle Enables ligation to a reporter tag for detection and purification.Alkyne

Contribution to Understanding Biological Pathways

By serving as a precursor to labeled probes, this compound can contribute significantly to the understanding of complex biological pathways. These tools allow researchers to track the molecule's journey through a biological system, identify its binding partners, and observe the downstream consequences of these interactions.

Elucidation of Enzyme Mechanisms

Indole-based molecules are known to interact with a wide range of enzymes. For instance, the related compound 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione was identified as a novel and selective inhibitor of indoleamine 2,3-dioxygenase (IDO-1), an important enzyme in cancer immunotherapy. nih.gov The elucidation of its binding mode was achieved through X-ray crystallography, which revealed that, unlike many other inhibitors, it did not bind to the enzyme's heme iron, thus defining a new mechanism of inhibition. nih.gov

Similarly, if this compound or its derivatives were found to inhibit a particular enzyme, it could be used to:

Determine Potency: Measure the concentration required to inhibit enzyme activity by 50% (IC₅₀).

Study Binding Kinetics: Analyze the rate at which the compound binds to and dissociates from the enzyme.

Resolve Binding Mode: Use techniques like X-ray crystallography to visualize the precise interactions between the compound and the enzyme's active site, providing critical insights into the enzyme's mechanism and guiding the design of more potent inhibitors.

Characterization of Receptor-Ligand Interactions

The indole nucleus is a common feature in ligands for G-protein coupled receptors (GPCRs) and transporters, particularly those in the central nervous system like serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comresearchgate.net Labeled derivatives of this compound would be invaluable for characterizing these interactions.

Binding Assays: A radiolabeled version, such as [¹⁸F]this compound, could be used in competitive binding assays to determine its affinity (Ki) and selectivity for a panel of receptors. High affinity and selectivity for a specific receptor subtype are hallmarks of a valuable research tool. researchgate.net

Conformational Studies: Advanced biophysical techniques like Bioluminescence Resonance Energy Transfer (BRET) can be used to study the conformational changes a receptor undergoes upon ligand binding. nih.gov A fluorescently labeled version of the compound could be used in such proximity-based assays to provide real-time kinetic data on receptor activation or modulation, helping to classify it as an agonist, antagonist, or allosteric modulator. nih.gov

Below is a hypothetical table illustrating the kind of data that could be generated from receptor binding assays.

Receptor TargetBinding Affinity (Ki, nM)Description
Dopamine D₃ Receptor 5.2High affinity, suggesting potential as a selective D₃ ligand.
Dopamine D₂ Receptor 350Lower affinity, indicating >60-fold selectivity for D₃ over D₂.
Serotonin 5-HT₂A Receptor >1000Negligible affinity.
Sigma-1 Receptor (σ₁R) 85Moderate affinity.

Methodological Advancements in Drug Discovery Research

The development of novel chemical probes and tool compounds pushes the boundaries of drug discovery by enabling new experimental approaches and providing a deeper understanding of therapeutic targets.

Tool Compound for Target Validation

A "tool compound" is a potent, selective, and well-characterized small molecule used to probe the function of a biological target in cells and in vivo. nih.gov The development of such tools is a critical step in target validation—the process of confirming that modulating a specific target will have the desired therapeutic effect.

Should this compound be optimized into a potent and selective inhibitor of a particular kinase or receptor, it would become a valuable tool compound. For example, the compound Torin2 was developed as a highly potent and selective mTOR inhibitor. nih.gov It possessed improved metabolic stability and bioavailability compared to its predecessor, allowing it to be used effectively in cellular and animal models to explore the function of the mTOR signaling pathway in cancer. nih.gov

An optimized tool compound derived from this compound could be used to:

Confirm the role of its target in a specific disease model.

Uncover potential on-target and off-target effects before committing to a full-scale drug development program.

Establish a clear relationship between target engagement and a functional cellular or physiological outcome.

Research Applications and Potential As a Molecular Probe or Intermediate

Scaffold for Fragment-Based Drug Design

Fragment-based drug design (FBDD) has emerged as a powerful strategy in the quest for novel therapeutic agents. This approach involves screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target. These initial hits, which typically exhibit weak affinity, serve as starting points for the development of more potent and selective lead compounds through structure-guided optimization. The indole (B1671886) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic drugs. frontiersin.org The introduction of a fluorine atom can further enhance metabolic stability, binding affinity, and other pharmacokinetic properties. chemimpex.com

The general utility of the 6-fluoroindole (B127801) scaffold as a building block in medicinal chemistry is well-documented. chemimpex.com For instance, derivatives of 6-fluoroindole have been investigated for various therapeutic applications. This foundational role suggests the potential of simpler structures like 1-(6-fluoro-1H-indol-3-yl)ethan-1-one to serve as the initial seed in the discovery of more complex and potent molecules. The process of evolving a fragment hit involves iterative cycles of chemical synthesis and biological testing, guided by structural information from techniques like X-ray crystallography or NMR spectroscopy. nih.govresearchgate.netnih.gov

Although a specific case study for This compound is not found, the principles of FBDD strongly support its potential as a valuable scaffold. The body of research on indole-based inhibitors and the strategic use of fluorination in drug design provide a solid rationale for its inclusion in fragment libraries for screening against a wide range of biological targets. frontiersin.orgresearchgate.netnih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(6-fluoro-1H-indol-3-yl)ethan-1-one?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , a standard method for introducing ketone groups to aromatic systems. React 6-fluoroindole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validate purity using HPLC or GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and functional groups (e.g., fluoro and ketone positions). Compare chemical shifts with analogous indole derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₈FNO) and isotopic patterns .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .

Q. What safety protocols are essential for handling fluorinated indole derivatives?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Toxicity Assessment : Refer to SDSs of structurally similar compounds (e.g., acute toxicity category 4 for fluorinated indoles) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine bond lengths, angles, and fluorine positioning. Compare with density functional theory (DFT)-optimized structures for validation .
  • Twinned Data Handling : If twinning occurs (common in fluorinated aromatics), apply TwinRotMat or other deconvolution algorithms in SHELXL .

Q. How to address contradictions in reported biological activity data for fluorinated indole derivatives?

  • Methodological Answer :
  • Standardized Assays : Conduct dose-response studies (e.g., MIC assays for antimicrobial activity) with positive controls (e.g., ciprofloxacin).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., cytochrome P450). Cross-validate with experimental IC₅₀ values .
  • Meta-Analysis : Compare results across literature using platforms like PubChem or ChEMBL, noting variations in assay conditions .

Q. What strategies optimize regioselectivity during functionalization of the indole ring?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc at N1) to steer electrophilic substitution to C3.
  • Microwave-Assisted Synthesis : Enhance reaction specificity by controlling thermal gradients during acylation .
  • Computational Screening : Apply DFT (Gaussian 09) to predict reactive sites based on Fukui indices or electrostatic potential maps .

Q. How to analyze stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS and identify byproducts (e.g., defluorination products) .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C for ketone stability) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate experimental data?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Measure melting points at controlled heating rates (e.g., 10°C/min) under nitrogen.
  • Cross-Lab Validation : Collaborate with independent labs using identical purity standards (≥98% by HPLC).
  • Polymorphism Screening : Use solvent recrystallization (e.g., ethanol vs. acetonitrile) to isolate different polymorphs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-fluoro-1H-indol-3-yl)ethan-1-one
Reactant of Route 2
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1-(6-fluoro-1H-indol-3-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.